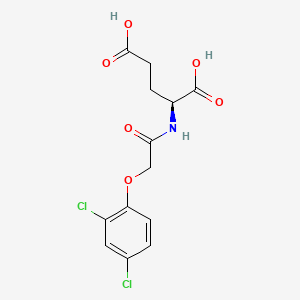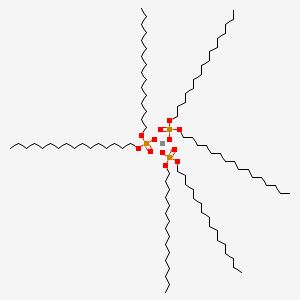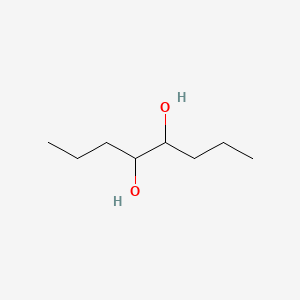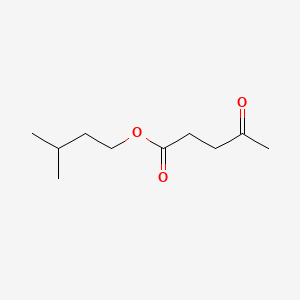
Acide N-((2,4-dichlorophénoxy)acétyl)-L-glutamique
Vue d'ensemble
Description
2,4-Dichlorophenoxyacetic acid is an organic compound with the chemical formula Cl2C6H3OCH2CO2H . It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Synthesis Analysis
Its preparation from 2,4-dichlorophenol and chloroacetic acid was reported by R. Pokorny in 1941 . A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines .Molecular Structure Analysis
The molecular structure of 2,4-Dichlorophenoxyacetic acid is Cl2C6H3OCH2CO2H . The compound appears as white to yellow powder .Chemical Reactions Analysis
2,4-Dichlorophenoxyacetic acid is a widely used herbicide that decomposes in the presence of water and ultraviolet light to form polymeric humic acids .Physical And Chemical Properties Analysis
The molar mass of 2,4-Dichlorophenoxyacetic acid is 221.04 g/mol . It has a melting point of 140.5 °C and a boiling point of 160 °C . It is soluble in water up to 900 mg/L .Applications De Recherche Scientifique
Assainissement de l'environnement
Dégradation photocatalytique : Ce composé a été utilisé dans le développement de photocatalyseurs pour l'assainissement de l'environnement. Par exemple, le photocatalyseur à base d'oxyde métallique mixte CeO2–Bi2O3, synthétisé par la méthode de coprécipitation, a montré une dégradation efficace de l'acide 2,4-dichlorophénoxyacétique sous irradiation de lumière visible . Cette application est cruciale pour l'élimination des effluents toxiques et des perturbateurs endocriniens de l'eau, contribuant à la création d'écosystèmes plus propres.
Procédés d'oxydation avancés
Purification de l'eau : Les dérivés du composé ont été utilisés dans des procédés d'oxydation avancés pour générer des radicaux hydroxyles afin d'éliminer complètement les contaminants organiques présents dans les eaux usées . Ceci est particulièrement important pour traiter les effluents industriels contenant des colorants et d'autres substances cancérigènes.
Agriculture
Action herbicide : En tant que dérivé des herbicides à base d'acide phénoxy, ce composé est utilisé en agriculture pour contrôler la croissance des mauvaises herbes à feuilles larges dans les cultures telles que le blé, le palmier, le cacao, la canne à sucre, les champs de maïs et le riz . Son efficacité dans la lutte contre les mauvaises herbes contribue à maintenir la santé et la productivité des cultures.
Science des matériaux
Synthèse de nanocomposites : Des recherches ont été menées sur la synthèse de matériaux nanocomposites comme le nanocomposite de magnétite/alginate de calcium à base d'algues brunes, qui sont caractérisés par l'adsorption et la dégradation photo-Fenton des herbicides, y compris l'acide 2,4-dichlorophénoxyacétique . Ces matériaux ont des applications potentielles dans la création de pesticides plus efficaces et plus respectueux de l'environnement.
Biotechnologie
Culture de tissus : Le composé joue un rôle crucial dans les expériences de culture de tissus, en particulier comme auxine appliquée de manière exogène pour déclencher la voie embryogénique des cellules somatiques chez les dicotylédones et les monocotylédones . Cette application est importante pour la sélection végétale et la recherche génétique.
Photocatalyse
Irradiation de lumière visible : Les dérivés du composé ont été utilisés pour améliorer les propriétés optiques des photocatalyseurs, les rendant très actifs dans la région visible. Cela conduit à une dégradation efficace des polluants et pourrait être appliqué dans les cellules solaires, les piles à combustible, les capteurs d'oxygène, et plus encore .
Mécanisme D'action
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known herbicide . 2,4-D acts as a synthetic plant hormone auxin, which is involved in the regulation of plant growth .
Mode of Action
2,4-D is known to cause uncontrolled growth in broadleaf weeds, leading to their death .
Biochemical Pathways
2,4-d, a structurally similar compound, is known to affect the polar auxin transport, a key process in plant growth and development .
Pharmacokinetics
A study on 2,4-d in rats showed that after oral administration of 300 mg/kg and 60 mg/kg 2,4-d, the mean cmax values were 6019 and 2184 mg/L, the AUC 0→∞ values were 23,722 and 4,127 mg×h/L and the clearance (Cl) were 110 and 002 L/ (h×kg), respectively .
Result of Action
2,4-d, a structurally similar compound, is known to cause uncontrolled growth in broadleaf weeds, leading to their death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid. For instance, the indiscriminate use of pesticides like 2,4-D can produce numerous damages to the environment . Moreover, the change of herbicide availability in soils causes a succession of microbial populations involved in 2,4-D biodegradation .
Safety and Hazards
Orientations Futures
2,4-Dichlorophenoxyacetic acid is one of the oldest and most widely available herbicides and defoliants in the world . It has been commercially available since 1945, and is now produced by many chemical companies since the patent on it has long since expired . It can be found in numerous commercial lawn herbicide mixtures, and is widely used as a weedkiller on cereal crops, pastures, and orchards .
Propriétés
IUPAC Name |
(2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO6/c14-7-1-3-10(8(15)5-7)22-6-11(17)16-9(13(20)21)2-4-12(18)19/h1,3,5,9H,2,4,6H2,(H,16,17)(H,18,19)(H,20,21)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFXNNPVRLQELO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954417 | |
| Record name | N-[2-(2,4-Dichlorophenoxy)-1-hydroxyethylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32773-59-4 | |
| Record name | N-[2-(2,4-Dichlorophenoxy)acetyl]-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32773-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamic acid, N-((2,4-dichlorophenoxy)acetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032773594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(2,4-Dichlorophenoxy)-1-hydroxyethylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1616746.png)











